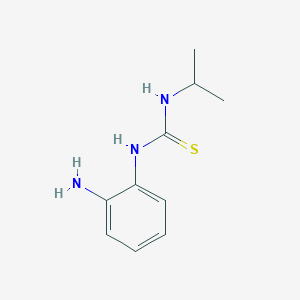
1-(2-Aminophenyl)-3-propan-2-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminophenyl)-3-propan-2-ylthiourea is a thiourea derivative known for its diverse applications in various fields such as medicinal chemistry, biology, and industrial processes. Thiourea compounds are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This unique structure imparts significant chemical reactivity and biological activity to these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-3-propan-2-ylthiourea typically involves the reaction of 2-aminophenylamine with isopropyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Aminophenylamine+Isopropyl isothiocyanate→this compound
The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product. The crude product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminophenyl)-3-propan-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Halogens, alkylating agents; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiourea derivatives
Applications De Recherche Scientifique
1-(2-Aminophenyl)-3-propan-2-ylthiourea has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and other thiourea derivatives.
Medicine: Investigated for its potential use as an anti-intestinal nematode agent.
Industry: Employed in the synthesis of dyes, agrochemicals, and other industrial chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 1-(2-Aminophenyl)-3-propan-2-ylthiourea involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-Intestinal Nematode Activity: The compound interferes with the energy metabolism of nematodes, leading to their paralysis and eventual death.
Comparaison Avec Des Composés Similaires
1-(2-Aminophenyl)-3-propan-2-ylthiourea can be compared with other thiourea derivatives such as:
1-Phenylacyl-3-(2’-aminophenyl) thiourea: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
1-(2’-Furanyl)acyl-3-(2’-aminophenyl) thiourea: Exhibits anti-intestinal nematode activity, similar to this compound, but with different efficacy and potency.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
7465-08-9 |
|---|---|
Formule moléculaire |
C10H15N3S |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
1-(2-aminophenyl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C10H15N3S/c1-7(2)12-10(14)13-9-6-4-3-5-8(9)11/h3-7H,11H2,1-2H3,(H2,12,13,14) |
Clé InChI |
PENXVWYWEJYDQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=S)NC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















